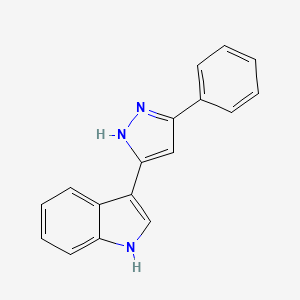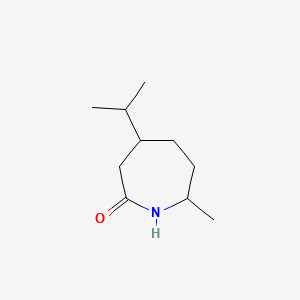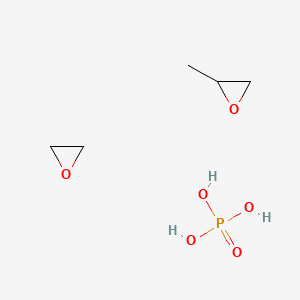
2-Methyloxirane;oxirane;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloxirane, oxirane, and phosphoric acid are compounds that have significant importance in various chemical processes. 2-Methyloxirane, also known as propylene oxide, is a highly reactive compound due to its strained three-membered ring structure. Oxirane, commonly referred to as ethylene oxide, is another epoxide with a similar structure but with different chemical properties. Phosphoric acid is a triprotic acid widely used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
2-Methyloxirane (Propylene Oxide)
Chlorohydrin Process: This involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated using a base to produce propylene oxide.
Hydroperoxide Process: Propylene reacts with an organic hydroperoxide (e.g., tert-butyl hydroperoxide) in the presence of a catalyst to form propylene oxide and an alcohol.
-
Oxirane (Ethylene Oxide)
Direct Oxidation: Ethylene is oxidized using oxygen or air in the presence of a silver catalyst to produce ethylene oxide.
Chlorohydrin Process: Similar to propylene oxide, ethylene reacts with chlorine and water to form ethylene chlorohydrin, which is then dehydrochlorinated to produce ethylene oxide.
-
Phosphoric Acid
Wet Process: Phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate.
Thermal Process: Elemental phosphorus is burned in the presence of air to form phosphorus pentoxide, which is then hydrated to produce phosphoric acid.
化学反应分析
Types of Reactions
-
2-Methyloxirane (Propylene Oxide)
Nucleophilic Ring Opening: Propylene oxide undergoes nucleophilic attack, leading to ring opening and formation of various products such as glycols and alcohols.
Polymerization: It can polymerize to form poly(propylene oxide), which is used in the production of polyurethanes.
-
Oxirane (Ethylene Oxide)
Nucleophilic Ring Opening: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack to form ethylene glycol and other derivatives.
Polymerization: It can polymerize to form poly(ethylene oxide), which has applications in various industries.
-
Phosphoric Acid
Acid-Base Reactions: Phosphoric acid can donate protons in acid-base reactions, forming various phosphate salts.
Esterification: It reacts with alcohols to form phosphate esters, which are important in biochemistry and industrial applications.
科学研究应用
2-Methyloxirane, oxirane, and phosphoric acid have diverse applications in scientific research:
-
2-Methyloxirane (Propylene Oxide)
Chemistry: Used as an intermediate in the synthesis of various chemicals, including glycols, alcohols, and polyurethanes.
Biology: Studied for its mutagenic and carcinogenic properties.
-
Oxirane (Ethylene Oxide)
Chemistry: Used as a sterilizing agent for medical equipment and as an intermediate in the production of ethylene glycol.
Biology: Studied for its effects on DNA and its use in sterilization processes.
-
Phosphoric Acid
Chemistry: Used as a catalyst in organic reactions and as a reagent in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a component of DNA and RNA.
Industry: Used in the production of fertilizers, detergents, and food additives.
作用机制
-
2-Methyloxirane (Propylene Oxide)
Mechanism: The strained three-membered ring of propylene oxide makes it highly reactive towards nucleophiles, leading to ring opening and formation of various products.
Molecular Targets: Reacts with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects.
-
Oxirane (Ethylene Oxide)
Mechanism: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack, leading to ring opening and formation of products such as ethylene glycol.
Molecular Targets: Reacts with DNA and proteins, leading to its use as a sterilizing agent.
-
Phosphoric Acid
Mechanism: Acts as a proton donor in acid-base reactions and as a phosphorylating agent in esterification reactions.
Molecular Targets: Involved in phosphorylation of biological molecules, playing a crucial role in cellular metabolism.
相似化合物的比较
-
2-Methyloxirane (Propylene Oxide)
Similar Compounds: Ethylene oxide, butylene oxide.
Uniqueness: Propylene oxide has a higher reactivity due to the presence of a methyl group, making it more versatile in chemical synthesis.
-
Oxirane (Ethylene Oxide)
Similar Compounds: Propylene oxide, butylene oxide.
Uniqueness: Ethylene oxide is widely used as a sterilizing agent due to its high reactivity and ability to penetrate materials.
-
Phosphoric Acid
Similar Compounds: Sulfuric acid, nitric acid.
Uniqueness: Phosphoric acid is a triprotic acid, allowing it to form multiple phosphate esters and play a crucial role in biological systems.
属性
CAS 编号 |
37280-82-3 |
|---|---|
分子式 |
C5H13O6P |
分子量 |
200.13 g/mol |
IUPAC 名称 |
2-methyloxirane;oxirane;phosphoric acid |
InChI |
InChI=1S/C3H6O.C2H4O.H3O4P/c1-3-2-4-3;1-2-3-1;1-5(2,3)4/h3H,2H2,1H3;1-2H2;(H3,1,2,3,4) |
InChI 键 |
LPLZMRDWLYSJBC-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.C1CO1.OP(=O)(O)O |
相关CAS编号 |
37280-82-3 106864-18-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


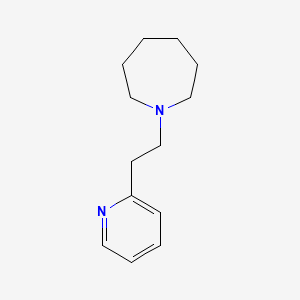
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
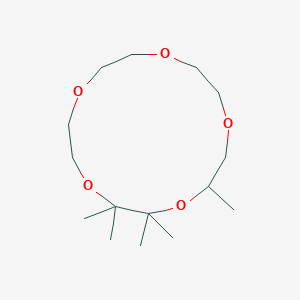
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
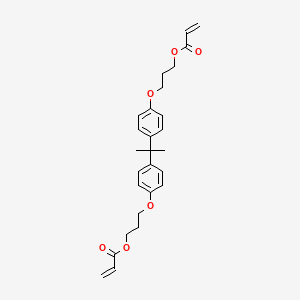
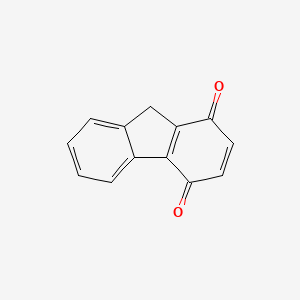
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
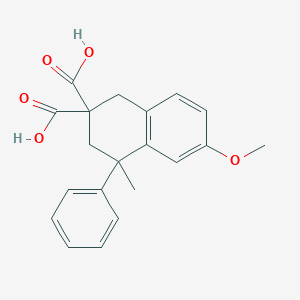
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
